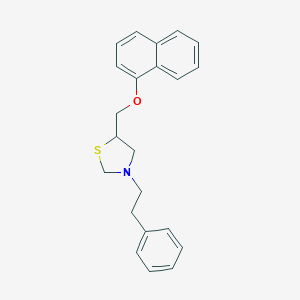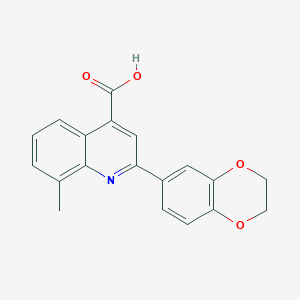
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid, also known as DMQD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMQD belongs to the class of quinoline carboxylic acids and has been found to have various biochemical and physiological effects.
作用机制
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, differentiation, and survival. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid has been found to inhibit the activity of protein kinase C, which plays a crucial role in cancer cell proliferation. It also activates the AMP-activated protein kinase pathway, which is involved in regulating cellular energy metabolism and has been found to have cardioprotective effects.
Biochemical and Physiological Effects:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the heart and brain. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid has also been found to inhibit apoptosis by regulating the expression of various apoptotic genes.
实验室实验的优点和局限性
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid has several advantages for use in lab experiments, including its high degree of purity and well-defined chemical structure. It can be easily synthesized using a multistep process, and its biological activity can be easily measured using various assays. However, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid, including its potential use in combination therapy for cancer and cardiovascular diseases. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid has been found to enhance the anticancer activity of various chemotherapeutic agents and may have synergistic effects when used in combination with other drugs. Additionally, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the formation of beta-amyloid plaques. Further research is needed to explore the full potential of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid in various therapeutic applications.
合成方法
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 8-methylquinoline-4-carboxylic acid under specific reaction conditions. This process yields 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid as a white crystalline solid with a high degree of purity.
科学研究应用
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. Additionally, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid has been found to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques in Alzheimer's disease.
属性
产品名称 |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid |
|---|---|
分子式 |
C19H15NO4 |
分子量 |
321.3 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H15NO4/c1-11-3-2-4-13-14(19(21)22)10-15(20-18(11)13)12-5-6-16-17(9-12)24-8-7-23-16/h2-6,9-10H,7-8H2,1H3,(H,21,22) |
InChI 键 |
YAUIHOAMMZXDNR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N=C(C=C2C(=O)O)C3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258551.png)
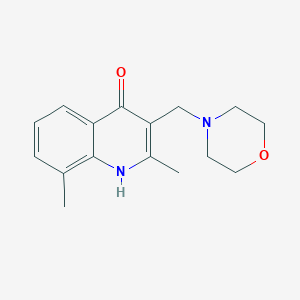
![Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)
![2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B258555.png)
![(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
![2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol](/img/structure/B258564.png)
![2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
![7-Naphthalen-1-yloxy-5-phenyltetrazolo[1,5-c]pyrimidine](/img/structure/B258570.png)
![methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B258572.png)
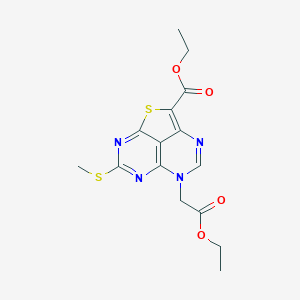
![N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide](/img/structure/B258577.png)
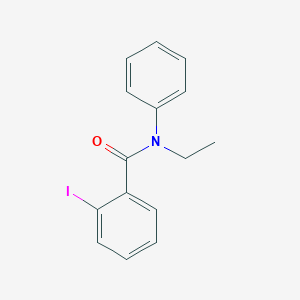
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-2-ylmethoxy)purine-2,6-dione](/img/structure/B258581.png)
